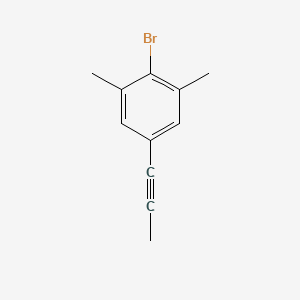
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with bromine, two methyl groups, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene typically involves the bromination of 1,3-dimethyl-5-(prop-1-yn-1-yl)benzene. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: 2-Methoxy-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene.
Oxidation: 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzaldehyde.
Reduction: 1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene.
Scientific Research Applications
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the propynyl group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-1,3-dimethyl-5-(prop-2-yn-1-yloxy)benzene:
Uniqueness
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene is unique due to the presence of both bromine and propynyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11Br |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-bromo-1,3-dimethyl-5-prop-1-ynylbenzene |
InChI |
InChI=1S/C11H11Br/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,1-3H3 |
InChI Key |
LBEPAEALESYUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=C(C(=C1)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















